Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic scaffold integrating pyridine and pyrimidine rings. The structure features a 3-fluorophenyl substituent at position 5, isobutyl ester at position 6, and methyl groups at positions 1, 3, and 5. Its molecular formula is C₂₂H₂₄FN₃O₄, with a molecular weight of 413.45 g/mol (calculated from structural analogs in ). Synthetic routes often involve cyclocondensation of substituted pyruvic acids with aminouracils, as seen in related pyridopyrimidine derivatives .
Properties
IUPAC Name |
2-methylpropyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-7-6-8-14(22)9-13/h6-9,11,16,23H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKUYCNWIDADFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)F)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a novel compound with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the realms of anticancer and anti-inflammatory activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by a unique hexahydropyrido[2,3-d]pyrimidine core with multiple functional groups that may contribute to its biological activity. The presence of the fluorophenyl group is particularly noteworthy as fluorinated compounds often exhibit enhanced pharmacological properties due to their increased lipophilicity and metabolic stability.
Structural Formula
Molecular Weight
- Molecular Weight : 360.41 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound show significant anticancer properties. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), MCF-7 (breast cancer), SF-268 (brain cancer), and B16F-10 (melanoma).
- Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Efficacy
A recent study evaluated a series of pteridine derivatives for their anticancer activity. The results indicated that modifications in the structure significantly influenced their efficacy against various cancer cell lines. The compound in focus showed promising results in inhibiting cell growth and inducing apoptosis in tested cell lines .
Anti-inflammatory Properties
Inflammation plays a critical role in various chronic diseases. Compounds with a similar structure have been investigated for their anti-inflammatory effects:
- Target Enzymes : Many derivatives inhibit cyclooxygenase (COX) enzymes which are pivotal in the inflammatory response.
Research Findings
In vitro studies have shown that these compounds can significantly reduce pro-inflammatory cytokines and chemokines in activated immune cells. This suggests a potential application in treating inflammatory diseases .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Extensive due to lipophilicity |
| Metabolism | Hepatic; potential for phase I and II metabolism |
| Excretion | Primarily renal |
The compound's lipophilic nature may facilitate better absorption and distribution but could also pose challenges regarding metabolism and clearance.
Comparison with Similar Compounds
Critical Analysis of Divergent Evidence
- and highlight divergent synthetic yields depending on fluorination and heterocycle type. The nanocatalyst method is superior for non-fluorinated analogs but less efficient for fluorophenyl derivatives.
- Pharmacological data in and suggest structural nuances (e.g., thio vs. oxo groups) drastically alter target engagement, underscoring the need for tailored functionalization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
